4-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-2,1,3-benzoxadiazole hydrochloride
Overview
Description
4-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-2,1,3-benzoxadiazole hydrochloride, commonly known as GSK-3 inhibitor, is a small molecule that has gained significant attention from the scientific community due to its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mechanism of Action
GSK-3 inhibitor exerts its effects by inhibiting the activity of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including glycogen synthesis, cell proliferation, and apoptosis. By inhibiting GSK-3, GSK-3 inhibitor modulates various signaling pathways, including the Wnt signaling pathway, which is involved in cell differentiation and proliferation.
Biochemical and Physiological Effects:
GSK-3 inhibitor has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate various signaling pathways, including the Wnt signaling pathway, the PI3K/Akt pathway, and the MAPK/ERK pathway. It has also been found to regulate various transcription factors, including beta-catenin, NF-kB, and CREB. In addition, GSK-3 inhibitor has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of GSK-3 inhibitor is its versatility, as it has been found to have potential therapeutic applications in various diseases. It is also relatively easy to synthesize and has good pharmacokinetic properties. However, one of the limitations of GSK-3 inhibitor is its lack of selectivity, as it can inhibit other kinases besides GSK-3. This can lead to off-target effects and potential toxicity.
Future Directions
There are several future directions for research on GSK-3 inhibitor. One area of interest is the development of more selective inhibitors that target only GSK-3. Another area of interest is the investigation of the potential use of GSK-3 inhibitor in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to elucidate the precise mechanisms by which GSK-3 inhibitor exerts its effects and to identify potential biomarkers for monitoring its therapeutic efficacy.
Scientific Research Applications
GSK-3 inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, diabetes, cancer, and bipolar disorder. It has been found to have a neuroprotective effect in Alzheimer's disease by reducing the accumulation of beta-amyloid plaques in the brain. In diabetes, GSK-3 inhibitor has been shown to improve insulin sensitivity and glucose tolerance. In cancer, it has been found to inhibit tumor growth and induce apoptosis in cancer cells. In bipolar disorder, GSK-3 inhibitor has been shown to stabilize mood and reduce symptoms.
properties
IUPAC Name |
4-(4-cyclohexylpiperazin-1-yl)sulfonyl-2,1,3-benzoxadiazole;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S.ClH/c21-24(22,15-8-4-7-14-16(15)18-23-17-14)20-11-9-19(10-12-20)13-5-2-1-3-6-13;/h4,7-8,13H,1-3,5-6,9-12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNFPIZESFQTFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyclohexylpiperazin-1-yl)sulfonyl-2,1,3-benzoxadiazole;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.